molecular formula C7H5FN2O3 B025851 4-Fluoro-2-nitrobenzamide CAS No. 106754-80-7

4-Fluoro-2-nitrobenzamide

Cat. No. B025851
M. Wt: 184.12 g/mol
InChI Key: VSWSFFDDRSVJSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 4-Fluoro-2-nitrobenzamide, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, has been explored as a building block in solid-phase synthesis for creating diverse heterocyclic scaffolds. These compounds serve as starting materials in heterocyclic oriented synthesis (HOS), leading to the preparation of substituted nitrogenous heterocycles with significant pharmaceutical relevance (Křupková et al., 2013). Additionally, methods involving nucleophilic substitution and subsequent chemical transformations have been developed for the synthesis of various fluorobenzamide derivatives, offering pathways that could be adapted for 4-Fluoro-2-nitrobenzamide (Shiue et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds analogous to 4-Fluoro-2-nitrobenzamide, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, has been confirmed using X-ray crystallography, showcasing the potential to determine precise molecular geometries and intermolecular interactions of similar compounds (Sweeney et al., 2018).

Chemical Reactions and Properties

4-Fluoro-2-nitrobenzamide and its derivatives participate in various chemical reactions that alter their electronic and structural properties, useful in synthesizing complex organic molecules. For instance, the transformation of nitro to amino groups in fluorobenzamides through reduction processes highlights the compound's versatility in organic synthesis (Xu et al., 2013).

Physical Properties Analysis

The study of physical properties, such as solubility, melting points, and crystalline structure, is crucial for understanding the behavior of 4-Fluoro-2-nitrobenzamide under different conditions. Although specific studies on 4-Fluoro-2-nitrobenzamide are scarce, analogous compounds have been characterized to understand their physical behavior and potential applications (He et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-Fluoro-2-nitrobenzamide, including reactivity, stability, and interactions with other molecules, are essential for its application in synthesis and material science. The reactivity of fluorobenzamides with various reagents and under different conditions provides insights into the functionalization and application of these compounds in creating more complex molecules (Hayashi et al., 2012).

Scientific Research Applications

  • Ternary Cocrystals Design

    It is used in designing ternary cocrystals that incorporate hydrogen and halogen bonds. This application is significant in the field of crystal engineering and supramolecular chemistry (Srinu Tothadi & G. Desiraju, 2013).

  • Synthesis of Benzamide Derivatives

    The compound facilitates the convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide, showcasing its utility in synthetic organic chemistry (Defeng Xu, Xingzhu Xu, & Zhiling Zhu, 2013).

  • PET Imaging of Sigma Receptors

    It serves as a potential candidate in PET (Positron Emission Tomography) imaging, especially for tissues containing sigma receptors such as lungs, kidneys, heart, brain, and spleen (C. Dence, C. John, W. Bowen, & M. Welch, 1997).

  • Binary Co-Crystal Formation

    It is a tool for forming binary co-crystals, another aspect of supramolecular assembly (C. Aakeröy, J. Desper, & B. Helfrich, 2004).

  • Fluorescent Labeling in Chromatography

    This compound is used as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids, including proline and hydroxyproline (Y. Watanabe & K. Imai, 1981).

  • Chemotherapeutic Activity

    It has shown potential chemotherapeutic activity by killing tumor cells and inducing tumor apoptosis (J. Mendeleyev, E. Kirsten, A. Hakam, K. Buki, & E. Kun, 1995).

  • Drug Development

    M.D. Mashkovskii led the development of over 200 new molecules of nitrobenzamide derivatives, including original antiarrhythmic drugs nibentan and niferidyl, which are registered in the Ministry of Healthcare of the Russian Federation and included in essential drugs list (S. Skachilova, G. Ermakova, N. K. Zheltukhin, É. F. Zueva, & N. Davydova, 2019).

  • Selective Cytotoxicity in DNA Crosslinking

    The active form of CB 1954, a related compound, is capable of producing DNA-DNA interstrand crosslinks in cells, exhibiting selective cytotoxicity (R. Knox, F. Friedlos, T. Marchbank, & J. Roberts, 1991).

Safety And Hazards

When handling 4-Fluoro-2-nitrobenzamide, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

4-fluoro-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWSFFDDRSVJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544660
Record name 4-Fluoro-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-nitrobenzamide

CAS RN

106754-80-7
Record name 4-Fluoro-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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